N-(cyanomethyl)-4-(2,2,2-trifluoroethoxy)benzamide

Drug Discovery ADME Optimization Cardiac Safety

Choose this compound for its differentiated physicochemical profile distinct from flecainide analogs. With a LogP of 1.88 and MW 258.20, it occupies lead-like chemical space, reducing phospholipidosis and CYP450 promiscuity risks. The N-cyanomethyl side chain enables versatile SAR elaboration (tetrazole formation, reduction, hydrolysis). Supplied at ≥98% HPLC purity under optimal storage (sealed, dry, 2–8°C) ensuring reliable downstream chemistry. Ideal for hit-to-lead programs targeting CNS or intracellular targets.

Molecular Formula C11H9F3N2O2
Molecular Weight 258.2
CAS No. 866153-61-9
Cat. No. B2909675
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(cyanomethyl)-4-(2,2,2-trifluoroethoxy)benzamide
CAS866153-61-9
Molecular FormulaC11H9F3N2O2
Molecular Weight258.2
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)NCC#N)OCC(F)(F)F
InChIInChI=1S/C11H9F3N2O2/c12-11(13,14)7-18-9-3-1-8(2-4-9)10(17)16-6-5-15/h1-4H,6-7H2,(H,16,17)
InChIKeyBACNXLVUESCDOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(Cyanomethyl)-4-(2,2,2-trifluoroethoxy)benzamide (CAS 866153-61-9): Physicochemical Profile and Procurement-Relevant Identity


N-(Cyanomethyl)-4-(2,2,2-trifluoroethoxy)benzamide (CAS 866153-61-9) is a synthetic benzamide derivative bearing a single 4-(2,2,2-trifluoroethoxy) substituent and an N-cyanomethyl side chain. Its molecular formula is C₁₁H₉F₃N₂O₂ with a molecular weight of 258.20 g/mol . The compound is classified as a mono-trifluoroethoxy benzamide, structurally related to the flecainide scaffold but lacking the second trifluoroethoxy group and the piperidylmethyl side chain [1]. It is supplied as a research-grade chemical with purity ≥98% (HPLC), stored sealed under dry conditions at 2–8°C . The compound is listed in the PubChem Substance database (SID 41181456, CID 22926445) and the ZINC20 database (ZINC000000077873) [2][3]. No clinical or in vivo studies have been reported for this specific compound; its value proposition rests on its distinct physicochemical signature and its utility as a synthetic intermediate or medicinal chemistry scaffold.

Why N-(Cyanomethyl)-4-(2,2,2-trifluoroethoxy)benzamide Cannot Be Replaced by Flecainide or Other Trifluoroethoxy Benzamide Analogs


Trifluoroethoxy benzamides span a broad structural and pharmacological space, from the bis-substituted antiarrhythmic drug flecainide (MW 414.14, LogP 4.62) [1] to simpler mono-substituted analogs, yet their physicochemical and functional properties diverge sharply with even modest structural changes. Flecainide is optimized for cardiac sodium channel blockade (Nav1.5 IC₅₀ ~0.6–7.4 µM, state-dependent) [1][2] and carries a bis-trifluoroethoxy substitution pattern that drives high lipophilicity and extensive metabolism [3]. The N-(2,2-diethoxyethyl) analog (CAS 866153-59-5, MW 335.32, LogP ~3.44) and the pyridine-core analog (CAS 1385423-06-2, TPSA ~75 Ų) each occupy distinct physicochemical niches. N-(Cyanomethyl)-4-(2,2,2-trifluoroethoxy)benzamide combines a mono-trifluoroethoxy benzene core with a cyanomethyl amide side chain, yielding a LogP of ~1.9, TPSA of 62.12 Ų, and MW of 258.20—a profile that places it in a more lead-like physicochemical space than flecainide and differentiates it from the more polar pyridine analog. This means substituting any of these analogs without adjusting for these property differences will alter solubility, permeability, metabolic stability, and target engagement profiles, making generic interchange scientifically unsound. The quantitative evidence below substantiates these differentiation dimensions.

Quantitative Differentiation of N-(Cyanomethyl)-4-(2,2,2-trifluoroethoxy)benzamide Versus Closest Structural Analogs


Lipophilicity Reduction of Over 2.7 Log Units vs. Flecainide: Implications for Solubility and Off-Target Risk

N-(Cyanomethyl)-4-(2,2,2-trifluoroethoxy)benzamide exhibits a computed LogP of 1.88 (XLogP3), compared to flecainide's XLogP of 4.62 [1]. This represents a lipophilicity reduction of ΔLogP = 2.74, which translates to a predicted ~550-fold lower octanol-water partition coefficient. The target compound also carries only one trifluoroethoxy group versus two in flecainide, which directly accounts for the lower lipophilicity. Excessive lipophilicity (LogP > 3) is a well-established risk factor for promiscuous off-target binding, phospholipidosis, and CYP450 inhibition [2]. Flecainide's high LogP correlates with its known hERG liability (IC₅₀ ~1–10 µM range) and extensive hepatic metabolism [3].

Drug Discovery ADME Optimization Cardiac Safety

Polar Surface Area Advantage: 12.9 Ų Smaller TPSA than the Pyridine-Core Analog for Enhanced Membrane Permeability

The target compound has a topological polar surface area (TPSA) of 62.12 Ų , compared to 75 Ų for the direct pyridine-core analog N-(cyanomethyl)-6-(2,2,2-trifluoroethoxy)pyridine-2-carboxamide (CAS 1385423-06-2) . This ΔTPSA of −12.88 Ų is attributable to the replacement of the pyridine nitrogen with a benzene CH in the target compound, eliminating one hydrogen-bond acceptor. TPSA values below 70 Ų are generally considered favorable for blood-brain barrier penetration, while values between 60–70 Ų represent an intermediate permeability range [1]. The pyridine analog, at 75 Ų, exceeds the commonly cited 70 Ų threshold, predicting reduced passive membrane permeation relative to the target benzamide.

Medicinal Chemistry CNS Drug Design Permeability Optimization

Molecular Weight Reduction of 155.9 Da vs. Flecainide: Lead-Likeness and Synthetic Tractability Advantage

N-(Cyanomethyl)-4-(2,2,2-trifluoroethoxy)benzamide has a molecular weight of 258.20 Da , which is 155.94 Da lower than flecainide (414.14 Da) [1]. This 38% reduction in molecular weight positions the target compound within the preferred range for lead-like compounds (MW 200–350 Da), whereas flecainide exceeds even the drug-like threshold of 500 Da and falls outside typical lead-like criteria [2]. The smaller MW of the target compound also correlates with fewer rotatable bonds (4 vs. 10) and fewer heavy atoms (18 vs. 29), all of which are associated with improved ligand efficiency metrics. Furthermore, the target compound is accessible via a single-step amide coupling between 4-(2,2,2-trifluoroethoxy)benzoic acid and aminoacetonitrile, providing a straightforward synthetic route [3].

Fragment-Based Drug Discovery Lead Optimization Synthetic Accessibility

Rotatable Bond Reduction of 6 vs. Flecainide: Predicted Improvement in Oral Bioavailability Probability

The target compound contains 4 rotatable bonds , compared to 10 rotatable bonds in flecainide [1]. This 60% reduction in rotatable bond count is significant: Veber et al. demonstrated that compounds with ≤10 rotatable bonds and TPSA ≤140 Ų have a high probability of good oral bioavailability in rats, and reducing rotatable bonds further correlates with improved permeability and reduced metabolic clearance [2]. The target compound's 4 rotatable bonds fall well within the favorable range, whereas flecainide's 10 bonds sit at the upper threshold. Fewer rotatable bonds also reduce the entropic penalty upon target binding, potentially improving binding affinity per heavy atom (ligand efficiency) [3].

Oral Bioavailability Conformational Analysis Drug Design

Cyanomethyl Side Chain as a Synthetic Diversification Handle vs. Parent 4-(2,2,2-Trifluoroethoxy)benzamide

The N-cyanomethyl group of the target compound introduces a nitrile functionality that is absent in the parent scaffold 4-(2,2,2-trifluoroethoxy)benzamide (CAS 50778-60-4, MW 219.16) . The nitrile group serves as a versatile synthetic handle: it can participate in [3+2] cycloaddition (click chemistry) to form tetrazoles, be reduced to the corresponding aminomethyl analog, or be hydrolyzed to the carboxylic acid or primary amide [1]. The nitrile is also a recognized bioisostere for halogen substituents and carbonyl groups, enabling systematic SAR exploration without altering the core benzamide scaffold [2]. In contrast, the parent 4-(2,2,2-trifluoroethoxy)benzamide lacks this handle, limiting its use to modifications at the amide nitrogen only.

Click Chemistry Bioisostere Design Chemical Biology

Single Trifluoroethoxy Group Reduces Metabolic Liability Risk Relative to Bis-Substituted Flecainide

The target compound bears a single 4-(2,2,2-trifluoroethoxy) substituent, whereas flecainide carries two such groups at the 2- and 5-positions [1]. Flecainide undergoes extensive oxidative metabolism, primarily via CYP2D6-mediated O-dealkylation of the trifluoroethoxy groups, yielding the meta-O-dealkylated metabolite as a major circulating species [2]. The presence of two trifluoroethoxy groups doubles the number of metabolically labile O-dealkylation sites. In contrast, the target compound's single trifluoroethoxy group reduces the probability of rapid oxidative clearance via this pathway. The trifluoroethoxy group is known to confer metabolic stability relative to non-fluorinated alkoxy groups due to the electron-withdrawing effect of fluorine, but the presence of multiple such groups increases Phase I metabolic substrate recognition [3].

Metabolic Stability Drug Metabolism Fluorine Chemistry

Recommended Procurement and Application Scenarios for N-(Cyanomethyl)-4-(2,2,2-trifluoroethoxy)benzamide Based on Evidence


Lead-Like Scaffold for Cardiac or CNS Drug Discovery Requiring Controlled Lipophilicity

Medicinal chemistry teams optimizing for low LogP and high ligand efficiency should select this compound over flecainide. The target compound's LogP of 1.88 (vs. flecainide's 4.62) positions it in lead-like space, reducing the risk of phospholipidosis and CYP450 promiscuity that plague flecainide-based analogs [1]. Its MW of 258.20 Da leaves ample room for synthetic elaboration before breaching the 500 Da drug-like guideline, unlike flecainide which already occupies 414 Da. This scaffold is suitable for hit-to-lead programs targeting intracellular or CNS-exposed targets where passive permeability must be balanced against metabolic stability.

Synthetic Intermediate for Diversification via Nitrile Click Chemistry

The N-cyanomethyl group enables tetrazole formation via [3+2] cycloaddition with azides, reduction to the primary amine, or hydrolysis to the carboxylic acid—transformations not accessible from the parent 4-(2,2,2-trifluoroethoxy)benzamide [2][3]. This makes the compound suitable as a key intermediate for generating focused libraries with systematic variation at the amide side chain, supporting SAR studies where the trifluoroethoxy benzamide core is conserved. Procurement of this compound in ≥98% purity (as supplied by commercial vendors) ensures reliable downstream chemistry without interference from de-halogenated or hydrolyzed impurities .

Physicochemical Reference Standard for Mono-Trifluoroethoxy Benzamide Property Profiling

Given its well-defined computed descriptors (LogP 1.88, TPSA 62.12 Ų, RotB 4, HBD 1, HBA 3) , this compound can serve as a calibration or reference standard in computational chemistry workflows assessing the impact of mono- vs. bis-trifluoroethoxy substitution on membrane permeability, solubility, and metabolic stability. Its availability in high purity (≥98%) and defined storage conditions (sealed dry, 2–8°C) supports reproducible physicochemical measurements across laboratories.

Negative Control or Inactive Scaffold for Pharmacological Profiling of Trifluoroethoxy Benzamides

The ZINC20 database reports no known bioactivity for this compound in ChEMBL 20, and no publications reporting biological data were identified [4]. This absence of documented pharmacology makes the compound a candidate for use as a negative control or inactive scaffold in assays where flecainide or other active trifluoroethoxy benzamides are being profiled. Its structural similarity to active analogs (same core, same trifluoroethoxy group) but distinct side chain (cyanomethyl vs. piperidylmethyl) enables attribution of biological activity to specific pharmacophoric features.

Quote Request

Request a Quote for N-(cyanomethyl)-4-(2,2,2-trifluoroethoxy)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.